molecular formula C21H17N5O3 B2724077 N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941936-36-3

N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2724077
CAS No.: 941936-36-3
M. Wt: 387.399
InChI Key: BSXXODNCCOANJQ-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl, phenyl, oxo, and carboxamide groups.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-12-17-18(27)15(21(29)24-16-10-6-5-9-14(16)19(22)28)11-23-20(17)26(25-12)13-7-3-2-4-8-13/h2-10,12,15,17,20,23,25H,11H2,1H3,(H2,22,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDUQNFJFNKPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(NCC(C2=O)C(=O)NC3=CC=CC=C3C(=O)N)N(N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS Number: 941936-36-3) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

PropertyValue
Molecular FormulaC21H23N5O3
Molecular Weight393.4 g/mol
IUPAC NameN-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
InChI KeyBSXXODNCCOANJQ-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. The compound is believed to inhibit specific enzymes and pathways that are crucial for tumor growth:

  • Enzyme Inhibition : It may inhibit key enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation.
  • Apoptosis Induction : The compound has shown potential in promoting apoptosis in cancer cells through the activation of caspase pathways.
  • Antiproliferative Effects : Studies indicate that it can significantly reduce the proliferation of various cancer cell lines.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against several human cancer cell lines. The following table summarizes key findings regarding its inhibitory concentrations (IC50 values):

Cell LineIC50 Value (µM)Reference
MCF-75.85
A5493.0
K562Not specified

Case Study : A study demonstrated that N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-pyrazolo[3,4-b]pyridine exhibited significant antiproliferative effects on the MCF-7 breast cancer cell line with an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .

Mechanistic Insights

In vitro assays have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. For instance:

  • Caspase Activation : Increased levels of activated caspase-3 were observed in treated cells, indicating apoptosis induction.
  • Cell Cycle Analysis : Flow cytometry revealed that treated cells were arrested in the G1 phase of the cell cycle.

Synthesis and Structural Characterization

The synthesis of N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-pyrazolo[3,4-b]pyridine involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions : The reaction between methyl(3-oxo-piperazine-2-ylidene) acetate and N-aryl maleimides under controlled conditions.
  • Optimization for Yield : Industrial production focuses on optimizing reaction conditions for higher yields and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazolo-pyridine carboxamides. Below is a systematic comparison with structurally analogous compounds derived from the evidence:

Table 1: Structural and Functional Comparison of Pyrazolo-Pyridine Derivatives

Compound Name (or ID) Core Structure Key Substituents Potential Applications/Properties
N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide (Target) Pyrazolo[3,4-b]pyridine 3-methyl, 4-oxo, 1-phenyl, 5-carboxamide (2-carbamoylphenyl) Hypothesized kinase inhibition, H-bond donor
N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Pyrazolo[4,3-c]pyridine 3-oxo, 2-phenyl, 5-propyl, 7-carboxamide (4-methylphenyl) Unknown (structural analog for synthesis studies)
5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide Pyrazolo[4,3-c]pyridine 3-oxo, 2-phenyl, 5-benzyl, 7-carboxamide (cycloheptyl) Lipophilic substituents for membrane penetration
N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide Isoindole Chloro, methoxypropyl, carboxamide Anticancer candidate (carboxamide derivatives)
N-[2-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone 4-oxo, pyridine-3-carboxamide, 4-chlorophenyl Antimicrobial activity (thiazolidinone analogs)

Key Observations:

Thiazolidinone (compound ) and isoindole (compound ) cores lack the fused pyridine ring, reducing aromatic surface area critical for kinase binding.

Substituent Effects: The 2-carbamoylphenyl group in the target compound provides dual hydrogen-bonding sites (amide NH and carbonyl), contrasting with simpler aryl groups (e.g., 4-methylphenyl in compound ). This may enhance target selectivity or crystallinity .

Synthetic Pathways: Similar to compound 3b in , the target compound may be synthesized via condensation reactions between pyrazolo-pyridine intermediates and carbamoylphenyl derivatives.

Crystallographic Analysis :

  • SHELX programs () are widely used for small-molecule refinement, suggesting that structural data for the target compound (if available) would rely on similar computational tools.

Research Findings and Limitations

  • Thermodynamic Properties: The 4-oxo group in the target compound may enhance solubility compared to non-polar analogs (e.g., 5-propyl in compound ), though experimental validation is needed.
  • Knowledge Gaps: The evidence lacks explicit data on the target compound’s synthesis, bioactivity, or crystallography. Comparative analyses rely on structural extrapolation from analogs.

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